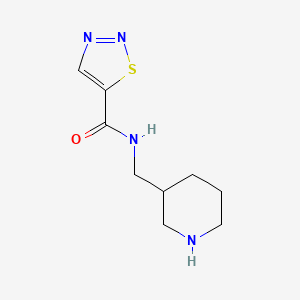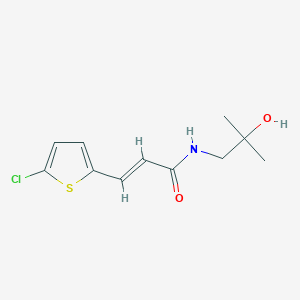![molecular formula C14H18N4O B7589258 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes.
作用機序
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide is a potent and selective inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair processes. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide enhances the cytotoxic effects of DNA-damaging agents, leading to increased cell death. In animal models of ischemia/reperfusion injury, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to reduce tissue damage and improve organ function. In animal models of inflammatory bowel disease and sepsis, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair processes. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a useful tool for studying the effects of these agents in cancer cells. However, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experimental settings. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for research on 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. In addition, there is ongoing research on the use of PARP inhibitors in combination with other agents, such as immunotherapies, to enhance their effectiveness in cancer treatment. Finally, there is ongoing research on the use of PARP inhibitors in other disease settings, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide involves the reaction of 4-(2-bromoethyl)phenol with 1-methyl-4-piperidone to form 4-(2-(1-methyl-4-piperidinyl)ethyl)phenol. This intermediate is then reacted with 4-(aminomethyl)pyridine to form 3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide. The overall yield of this synthesis is approximately 30%.
科学的研究の応用
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been studied extensively for its potential applications in scientific research. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, have been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapeutic drugs, in cancer cells. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis.
特性
IUPAC Name |
3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(13-8-17-18(2)9-13)16-7-11-4-3-5-12(6-11)14(15)19/h3-6,8-10,16H,7H2,1-2H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCEZKNJUUSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)